molecular formula C9H16O3 B1583032 1,4-Dioxaspiro[4.5]decan-2-ylmethanol CAS No. 4167-35-5

1,4-Dioxaspiro[4.5]decan-2-ylmethanol

Cat. No.: B1583032
CAS No.: 4167-35-5
M. Wt: 172.22 g/mol
InChI Key: XUGYZVQSZWPABZ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decan-2-ylmethanol is a chemical compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring, with a methanol group attached to the second carbon of the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-2-ylmethanol can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products include 1,4-dioxaspiro[4.5]decan-2-ylmethanal and 1,4-dioxaspiro[4.5]decan-2-ylmethanoic acid.

    Reduction: The major products include this compound and 1,4-dioxaspiro[4.5]decan-2-ylmethane.

    Substitution: The major products depend on the nucleophile used, such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-2-ylmethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decan-2-ylmethanol can be compared with other similar compounds, such as:

    1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: This compound has an amine group instead of a methanol group, leading to different chemical reactivity and biological properties.

    1,4-Dioxaspiro[4.5]decan-2-ylmethanal: This compound has an aldehyde group instead of a methanol group, making it more reactive in oxidation and reduction reactions.

    1,4-Dioxaspiro[4.5]decan-2-ylmethanoic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity in chemical reactions.

The uniqueness of 1,4-dioxaspiro[4

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGYZVQSZWPABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20915026
Record name (1,4-Dioxaspiro[4.5]decan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-35-5, 95335-91-4
Record name 1,4-Dioxaspiro[4.5]decane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro(4.5)decane-3-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4-Dioxaspiro[4.5]decan-2-yl)methanol
Source EPA DSSTox
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Record name {1,4-dioxaspiro[4.5]decan-2-yl}methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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